molecular formula C13H17NO2 B14835227 5-Cyclopropoxy-2-ethyl-N-methylbenzamide

5-Cyclopropoxy-2-ethyl-N-methylbenzamide

Cat. No.: B14835227
M. Wt: 219.28 g/mol
InChI Key: LIFWZCKDUSVDLH-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-ethyl-N-methylbenzamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol It is characterized by the presence of a cyclopropoxy group, an ethyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-ethyl-N-methylbenzamide typically involves the reaction of 5-hydroxy-2-ethyl-N-methylbenzamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-ethyl-N-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the benzamide moiety under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

5-Cyclopropoxy-2-ethyl-N-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved are still under investigation and require further research to be fully elucidated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-ethyl-N-methylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethyl-N-methylbenzamide

InChI

InChI=1S/C13H17NO2/c1-3-9-4-5-11(16-10-6-7-10)8-12(9)13(15)14-2/h4-5,8,10H,3,6-7H2,1-2H3,(H,14,15)

InChI Key

LIFWZCKDUSVDLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)C(=O)NC

Origin of Product

United States

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